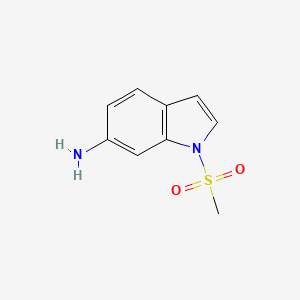

N-methanesulfonyl-6-aminoindole

Overview

Description

N-methanesulfonyl-6-aminoindole is a useful research compound. Its molecular formula is C9H10N2O2S and its molecular weight is 210.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Development

N-methanesulfonyl-6-aminoindole serves as a crucial building block in the synthesis of numerous pharmaceutical agents. Its derivatives have been investigated for their potential in treating various conditions:

- Neurological Disorders : Compounds derived from this compound have shown promise in developing drugs targeting neurological disorders, including pain management and neurodegenerative diseases. For instance, certain derivatives act as potent blockers of the Nav1.8 sodium channel, which is involved in pain signaling pathways .

- Cancer Treatment : The compound has been linked to the inhibition of Gli1-mediated transcription in the Hedgehog signaling pathway, which is critical in tumorigenesis. This suggests its potential as an anti-cancer agent .

- Antimicrobial Activity : Various derivatives exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. Studies have shown that specific formulations can inhibit bacterial growth effectively, making them candidates for antibiotic development .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis:

- Synthesis of Indoles : It plays a vital role in synthesizing indole derivatives through palladium-catalyzed reactions. These reactions are essential for creating complex molecular structures with therapeutic applications .

- Multi-target Drug Development : The compound's versatility allows it to be incorporated into multi-target drug designs, enhancing the efficacy and reducing side effects compared to single-target drugs .

Material Science

The unique chemical properties of this compound extend to material science:

- Polymer Production : It is used to synthesize advanced materials, including polymers and coatings that possess enhanced durability and functional properties. This application is crucial for developing materials with specific mechanical or thermal characteristics .

Biological Research

In biological research, this compound derivatives are employed to investigate various biochemical processes:

- Fluorescent Probes : The compound is incorporated into fluorescent probes that facilitate imaging applications in live-cell studies. This aids researchers in visualizing cellular processes and understanding biological mechanisms at a molecular level .

- In vitro Studies : Its derivatives have been evaluated for antioxidant and anti-inflammatory activities. For instance, certain compounds have demonstrated dual inhibitory effects on COX enzymes associated with inflammation .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound derivatives:

Properties

Molecular Formula |

C9H10N2O2S |

|---|---|

Molecular Weight |

210.26 g/mol |

IUPAC Name |

1-methylsulfonylindol-6-amine |

InChI |

InChI=1S/C9H10N2O2S/c1-14(12,13)11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,10H2,1H3 |

InChI Key |

UGSFARBOAJLGEU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1C=CC2=C1C=C(C=C2)N |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.